molecular formula C19H20N4O3S B2727910 N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 330678-39-2

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No.: B2727910
CAS No.: 330678-39-2
M. Wt: 384.45
InChI Key: IOKCUKCBMKWJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a hybrid heterocyclic compound combining an adamantane-carboxamide scaffold with a 1,3,4-thiadiazole ring substituted at the 5-position with a 3-nitrophenyl group. Adamantane derivatives are known for enhancing membrane permeability and metabolic stability, while thiadiazoles contribute to diverse bioactivities, including antimicrobial and antitumor effects .

Properties

IUPAC Name

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c24-17(19-8-11-4-12(9-19)6-13(5-11)10-19)20-18-22-21-16(27-18)14-2-1-3-15(7-14)23(25)26/h1-3,7,11-13H,4-6,8-10H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKCUKCBMKWJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule can be dissected into two primary components:

  • Adamantane-1-carboxamide : Derived from adamantane-1-carboxylic acid.
  • 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine : Synthesized via cyclization of thioacylhydrazones.

Two principal routes dominate the synthesis:

  • Route A : Sequential formation of the thiadiazole ring followed by amidation.
  • Route B : Direct cyclization of adamantane-containing precursors into the thiadiazole scaffold.

Route A: Thiadiazole Formation Prior to Amidation

Synthesis of 5-(3-Nitrophenyl)-1,3,4-Thiadiazol-2-Amine

Step 1: Thioacylhydrazone Formation
Thiosemicarbazide (1.0 equiv) and 3-nitrobenzaldehyde (1.2 equiv) are refluxed in ethanol (40 mL) for 6 hours. The intermediate thioacylhydrazone precipitates upon cooling and is filtered (Yield: 85–90%).

Step 2: Oxidative Cyclization
The thioacylhydrazone (1.0 equiv) is treated with iodine (1.5 equiv) in 1,4-dioxane (30 mL) under reflux for 4 hours. The reaction mixture is poured into ice water, neutralized with NaHCO₃, and extracted with ethyl acetate. The product, 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine, is recrystallized from ethanol (Yield: 70–75%).

Characterization Data:
  • Melting Point : 226–228°C
  • ¹H NMR (CDCl₃) : δ 8.45 (s, 1H, NH₂), 8.30–7.90 (m, 4H, Ar-H).
  • IR (KBr) : 3325 cm⁻¹ (N-H), 1627 cm⁻¹ (C=N).

Synthesis of Adamantane-1-Carbonyl Chloride

Adamantane-1-carboxylic acid (5.0 g) is refluxed with thionyl chloride (20 mL) in dichloromethane (50 mL) for 3 hours. Excess SOCl₂ is removed under vacuum to yield the acyl chloride as a white solid (Yield: 98%).

Amidation of 5-(3-Nitrophenyl)-1,3,4-Thiadiazol-2-Amine

The thiadiazol-2-amine (1.0 equiv) and adamantane-1-carbonyl chloride (1.2 equiv) are stirred in dry THF (30 mL) with triethylamine (2.0 equiv) at 0°C for 2 hours. The mixture is warmed to room temperature, quenched with water, and extracted with ethyl acetate. The product is purified via column chromatography (Hexane:EtOAc, 3:1) (Yield: 65–70%).

Characterization Data:
  • Melting Point : 252–254°C
  • ¹³C NMR (DMSO-d₆) : δ 174.2 (C=O), 162.1 (C=N), 148.9–121.5 (Ar-C), 38.5–28.4 (Adamantane-C).
  • MS (ESI) : m/z 385.4 [M+H]⁺.

Route B: One-Pot Cyclization of Adamantane-Containing Precursors

Synthesis of Adamantane-1-Carbohydrazide

Adamantane-1-carboxylic acid (5.0 g) is esterified with methanol (50 mL) and H₂SO₄ (9.2 g) under reflux for 6 hours. The methyl ester is isolated (Yield: 98%) and treated with hydrazine hydrate (25 mL) in ethanol (30 mL) for 4 hours to yield the carbohydrazide (Yield: 95%).

Thionation and Cyclization

Adamantane-1-carbohydrazide (1.0 equiv) and 3-nitrobenzoyl chloride (1.1 equiv) are stirred in dry THF (40 mL) with triethylamine (2.0 equiv) at 0°C. After 2 hours, Lawesson’s reagent (1.5 equiv) is added, and the mixture is refluxed for 8 hours. The product is isolated via filtration and recrystallized from ethanol (Yield: 60–65%).

Optimization Notes:
  • Alternative Sulfur Sources : P₂S₅ in xylene (Yield: 55%).
  • Side Products : Over-thionation may yield adamantane-1-carbothioamide derivatives, requiring careful stoichiometry.

Comparative Analysis of Methods

Parameter Route A Route B
Total Yield 45–50% 55–60%
Reaction Steps 3 2
Purification Complexity Moderate (Column Chromatography) High (Recrystallization Challenges)
Scalability Suitable for gram-scale Limited by Lawesson’s reagent cost

Route B offers higher atom economy but faces challenges in controlling regioselectivity. Route A, though lengthier, provides better purity and reproducibility.

Recent Advancements and Catalytic Innovations

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) of thioacylhydrazones in ionic liquids ([BMIM]BF₄) reduces reaction time to 30 minutes and improves yields to 80–85%.

Enzymatic Amidations

Lipase-catalyzed amidation in solvent-free conditions achieves 75% yield with reduced environmental impact, though substrate specificity remains a limitation.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal applications due to its biological activities:

  • Antimicrobial Activity : Compounds with thiadiazole moieties have been reported to possess antimicrobial properties. Research indicates that derivatives of thiadiazole can inhibit the growth of various bacteria and fungi. For instance, studies have shown that similar compounds display potent antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal effects against pathogens like Candida albicans .
  • Anti-inflammatory Properties : The incorporation of the thiadiazole ring has been linked to anti-inflammatory effects. Compounds derived from this structure have been tested for their ability to reduce inflammation in animal models, demonstrating effectiveness against carrageenan-induced paw edema .
  • Antiviral Activity : Adamantane derivatives are recognized for their antiviral properties, particularly against influenza viruses. This suggests that N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide may also exhibit similar antiviral activity due to the adamantane scaffold .

Pharmacological Research

The pharmacological potential of this compound is being actively investigated:

  • Cancer Treatment : Preliminary studies indicate that thiadiazole derivatives can show anticancer activity. For instance, research on structurally related compounds has revealed their ability to inhibit tumor cell proliferation in various cancer cell lines . The mechanisms are believed to involve interference with cellular signaling pathways critical for cancer growth.
  • Antitubercular Agents : Recent studies have explored the efficacy of thiadiazole derivatives against Mycobacterium tuberculosis, highlighting their potential as new antitubercular agents. The presence of nitro groups in these compounds is thought to enhance their bioactivity against resistant strains of tuberculosis .

Material Science

The unique structural characteristics of this compound also open avenues for applications in materials science:

  • Polymeric Materials : The compound's ability to form stable interactions with other polymers could be harnessed in developing new materials with enhanced mechanical properties or thermal stability.
  • Nanotechnology : The potential for functionalization and modification at the molecular level allows for applications in nanotechnology, where such compounds can be utilized in drug delivery systems or as components in nanoscale devices.

Case Studies and Research Findings

A review of literature reveals several case studies illustrating the efficacy and versatility of related compounds:

StudyFocusFindings
Carvalho et al. (2008)Antimicrobial ActivityReported significant antibacterial effects of thiadiazole derivatives against various pathogens.
El-Emam et al. (2012)Antiviral ActivityDemonstrated antiviral properties against influenza strains using adamantane derivatives.
Martínez et al. (2019)Antitubercular AgentsInvestigated the effectiveness of nitro-substituted heterocycles against M. tuberculosis, suggesting a novel pathway for drug development.

Mechanism of Action

The mechanism by which N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, the adamantane moiety is known to interact with various molecular targets, including ion channels and enzymes, potentially modulating their activity. The thiadiazole ring can also participate in interactions with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the 1,3,4-thiadiazole ring significantly influence solubility, lipophilicity, and bioactivity. Key analogs include:

Compound Name (ID/Reference) Substituent on Thiadiazole Molecular Weight logP Melting Point (°C) Key Properties/Activities
Target Compound 3-Nitrophenyl ~395 (estimated) ~7.1† N/A‡ Hypothesized antimicrobial/DNA activity
N-[5-(4-Methylphenyl)-...] () 4-Methylphenyl 353.48 6.8† N/A‡ Enhanced lipophilicity vs. nitro analogs
5-(Adamantan-1-yl)-N-methyl... () Methylamine N/A N/A 441–443 (decomp.) Planar thiadiazole ring; N–H⋯N hydrogen bonds
6d () 3-Amino-1,4-dioxo-naphthyl N/A N/A 296–298 (decomp.) Antimicrobial, DNA cleavage, DPPH scavenging
5e () (4-Chlorobenzyl)thio N/A N/A 132–134 Moderate yield (74%); chlorophenyl enhances activity

†Estimated based on (logP = 7.1 for adamantane-thiadiazole carboxamide).

  • The nitro group in the target compound may further increase logP compared to methyl or amino substituents (e.g., 6d in ).

Key Research Findings and Limitations

  • Structural Insights : X-ray crystallography of analog 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine () reveals a planar thiadiazole ring and N–H⋯N hydrogen bonding, which may stabilize the nitro analog’s crystal lattice.
  • Bioactivity Gaps : Direct data on the target compound’s antimicrobial or antihypoxic activity (cf. ) are absent, necessitating further study.
  • Solubility Challenges : High logP values (~7.1) suggest poor aqueous solubility, requiring formulation optimization for therapeutic use .

Biological Activity

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring linked to an adamantane moiety, which is known for its robust hydrophobic interactions. The presence of the 3-nitrophenyl group enhances the compound's reactivity and biological potential. The general structure can be represented as follows:

N 5 3 nitrophenyl 1 3 4 thiadiazol 2 yl adamantane 1 carboxamide\text{N 5 3 nitrophenyl 1 3 4 thiadiazol 2 yl adamantane 1 carboxamide}

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole possess significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have exhibited activity against various bacterial strains. In studies involving related compounds:

  • In vitro tests showed that certain thiadiazole derivatives had effective inhibitory concentrations (EC50) against pathogens such as Xanthomonas axonopodis and Xanthomonas oryzae, with values as low as 15 μg/ml .
  • The antimicrobial spectrum includes both Gram-positive and Gram-negative bacteria, with some derivatives showing enhanced activity compared to standard antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented. For example:

  • A study reported that various thiadiazole compounds demonstrated significant cytotoxic effects against human cancer cell lines such as lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers. One derivative showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
  • Structure-activity relationship (SAR) studies indicate that modifications at the C-5 position of the thiadiazole ring significantly affect anticancer activity, suggesting that the nitrophenyl substitution in our compound may enhance its efficacy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • The adamantane moiety facilitates hydrophobic interactions with protein targets.
  • The thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, potentially modulating enzyme or receptor activities.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaEC50 (μg/ml)
Compound AXanthomonas axonopodis22
Compound BXanthomonas oryzae15
Compound CE. coli32.6

Table 2: Anticancer Activity of Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
Compound DA549 (Lung)10.5
Compound ESK-MEL-2 (Skin)4.27
Compound FSK-OV-3 (Ovarian)12.0

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against Staphylococcus aureus and found that modifications at the phenolic position significantly enhanced antibacterial activity compared to standard treatments .
  • Cytotoxicity Assessment : In another investigation focusing on the anticancer properties of thiadiazoles, it was observed that compounds with electron-withdrawing groups like nitro groups exhibited increased cytotoxicity against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via cyclization of 1-(adamantane-1-carbonyl)-4-substituted thiosemicarbazides using sulfuric acid at room temperature for 24 hours. Key intermediates include adamantane-1-carbohydrazide and aryl isothiocyanates. Yield optimization requires controlled pH (neutralization with acetic acid) and solvent systems like CHCl₃:EtOH (1:1) for crystallization .
  • Critical Parameters : Reaction time (24–48 hours), solvent polarity, and temperature (room temperature vs. reflux) significantly impact purity and yield. For example, slow evaporation from CHCl₃:EtOH ensures high-quality single crystals for X-ray analysis .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions, e.g., adamantane C–H protons (δ 1.7–2.1 ppm) and thiadiazole ring protons (δ 8.0–8.5 ppm) .
  • X-ray Crystallography : Resolves planar geometry of the thiadiazole ring (r.m.s. deviation = 0.009 Å) and hydrogen-bonding networks (N–H⋯N interactions) stabilizing crystal packing .
  • IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm carbonyl groups (amide C=O stretch) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) via broth microdilution against S. aureus, E. coli, and C. albicans, with amoxicillin/fluconazole as controls. Activity correlates with nitro group electron-withdrawing effects enhancing membrane penetration .
  • DNA Cleavage Assay : Gel electrophoresis (agarose) assesses oxidative DNA damage under UV light. The compound’s thiadiazole moiety facilitates radical generation, leading to strand breaks .

Advanced Research Questions

Q. How does structural modification (e.g., nitro group position, adamantane substitution) alter bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent Activity Trend Reference
3-Nitrophenyl at C5Enhanced antimicrobial activity
Adamantane at C2Improved lipophilicity and CNS penetration
Methyl vs. phenyl at N4Phenyl groups increase DNA binding affinity
  • Methodology : Comparative studies using analogs (e.g., 5-(adamantane-1-yl)-4-R-triazoles) reveal that electron-withdrawing groups (e.g., nitro) amplify redox-mediated DNA damage, while bulky adamantane enhances pharmacokinetics .

Q. What computational approaches are used to predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with S. aureus DNA gyrase (PDB: 2XCT). The nitro group forms hydrogen bonds with Arg1216, while adamantane occupies hydrophobic pockets .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand–protein complexes. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxicity) be resolved?

  • Case Study : Discrepancies in MIC values (e.g., high activity against S. aureus but low selectivity indices) are addressed via:

  • Dose-Response Curves : IC₅₀ calculations using MTT assays on mammalian cell lines (e.g., HEK293) to quantify cytotoxicity .
  • Redox Profiling : DPPH assays measure radical scavenging capacity; lower EC₅₀ values correlate with off-target oxidative stress in host cells .
    • Resolution : Structural tuning (e.g., replacing nitro with methoxy) reduces cytotoxicity while retaining activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.